molecular formula C13H13NO2 B111017 2-Amino-4-(benzyloxy)phenol CAS No. 102580-07-4

2-Amino-4-(benzyloxy)phenol

Cat. No. B111017
M. Wt: 215.25 g/mol
InChI Key: STOOCDNLVDBYAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-(benzyloxy)phenol involves various chemical reactions and methodologies. For instance, the synthesis of phenolic amino acids containing the 1,2,4-oxadiazole ring was achieved by condensation of p-benzyloxy-benzamide oxime and N-benzyloxycarbonyl asparagine, leading to derivatives that, after deprotection, yield the target compounds . Similarly, the synthesis of 2-keto(hetero)aryl benzox(thio)azoles was developed through a base-promoted cyclization of 2-amino(thio)phenols with α,α-dihaloketones, demonstrating a straightforward method for creating heterocyclic structures . These studies provide a foundation for understanding the synthetic routes that could be applied to 2-Amino-4-(benzyloxy)phenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-4-(benzyloxy)phenol has been characterized using various spectroscopic techniques. For example, the structural and spectroscopic properties of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol were investigated using X-ray diffraction, IR, NMR, and UV-Vis spectrometry, complemented by density functional theory (DFT) calculations . Additionally, the crystal structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined, revealing details about the enol-imine or keto-amine forms related to hydrogen bonding . These analyses are crucial for understanding the three-dimensional arrangement of atoms in molecules and their electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-Amino-4-(benzyloxy)phenol has been explored in various contexts. For instance, 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 catalyzes the cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, indicating the potential for biodegradation of aromatic compounds . Moreover, the reaction of amino-2 nitro-5 phenol with α-ketoacids and esters leads to the formation of fluorescent and stable amino-7 benzoxazines-1,4 ones-2, highlighting the potential for synthesizing novel organic materials . These reactions provide insights into the types of transformations that 2-Amino-4-(benzyloxy)phenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Amino-4-(benzyloxy)phenol have been extensively studied. For example, the solvatochromism and electric dipole moments of ((4-(benzyloxy)benzylidene)amino)phenol compounds were determined, indicating their potential as solvatochromic materials . Additionally, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives were evaluated, with significant inhibition observed, suggesting potential pharmaceutical applications . These properties are essential for predicting the behavior of 2-Amino-4-(benzyloxy)phenol in different environments and for different applications.

Scientific Research Applications

Solvatochromic Materials

(Sıdır, Berber, & Sıdır, 2019) investigated the electronic structures of novel ((4-(benzyloxy)benzylidene)amino)phenol compounds. These compounds, including variations of 2-Amino-4-(benzyloxy)phenol, show potential as solvatochromic materials. Their research demonstrated that the excited state dipole moment of these compounds is significantly higher than their ground state, indicating their utility in solvatochromic applications.

Benzoxazine Synthesis

The study by (Cui, Arza, Froimowicz, & Ishida, 2020) focused on developing benzoxazine compounds using derivatives of 2-(aminomethyl)phenol, closely related to 2-Amino-4-(benzyloxy)phenol. Their work highlights the versatility of these compounds in creating novel benzoxazines with varied thermal properties.

Polymer Research

Research conducted by (Sudha & Sarojadevi, 2016) synthesized benzoxazine compounds from bifunctional phenol derivatives, including compounds similar to 2-Amino-4-(benzyloxy)phenol. This study is significant in polymer research, particularly in developing materials with high char yield and good flame-retardant properties.

Chemical Synthesis and Characterization

In (Barton et al., 1987), the reaction products of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with various phenols, similar to 2-Amino-4-(benzyloxy)phenol, were characterized. This study contributes to understanding the chemical structures and properties of these compounds.

Adhesion Promoters

(Vaccaro, Simone, & Scola, 2000) synthesized amino-p-benzoquinone polymers, which include derivatives of 2-Amino-4-(benzyloxy)phenol. These polymers were evaluated as adhesion promoters for steel/epoxy joints, indicating their potential in materials engineering and adhesion technology.

Biological Activities

(Aslam et al., 2016) synthesized Schiff bases from 2-aminophenol derivatives. Their study explored the antioxidant, lipoxygenase inhibition, antibacterial, and urease inhibition activities of these compounds, demonstrating their relevance in biological and pharmaceutical research.

Enzymatic Polymerization

In the research by (Reihmann & Ritter, 2002), enzymatic polymerization of 4-amino-phenol, closely related to 2-Amino-4-(benzyloxy)phenol, was studied. This work contributes to the field of polymer science, particularly in the synthesis of electrically conducting polymers.

Glucose Oxidase Testing

(Trinder, 1969) explored the use of 4-amino phenol derivatives in glucose oxidase testing. This research is relevant for clinical biochemistry, particularly in developing methods for glucose determination.

Structural Analysis

(Ghichi et al., 2018) reported the synthesis and structures of compounds including 2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol. Their work contributes to the structural understanding of these compounds, which is essential for further applications in various fields.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-amino-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOOCDNLVDBYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(benzyloxy)phenol

Synthesis routes and methods I

Procedure details

Sodium dithionite (174.11 g, 10 moles) in water (400 ml) was dropwise added to the nitrophenol ((a), 93.0 g, 0.38 mole) in refluxing ethanol. The resulting solution was refluxed for further 3 hours, then cooled at room temperature and filtered. The obtained solution was concentrated at a final volume of 100 ml; Water (100 ml) was added and the separated amine ((b), 72.0 g, 88%) was recovered as brown powder.
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174.11 g
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Synthesis routes and methods II

Procedure details

50 g. 4-benzyloxy-2-nitrophenol [U.S. Pat. No. 4,603,2091] (Compound XXII) is dissolved in 100 mL dimethylformamide to give a yellow solution which is shaken in the presence of 5% platinum on charcoal under 40 psi pressure of hydrogen. After 12 hours, the reduction is colorless and is filtered through diatomaceous earth to remove the catalyst. The clear filtrate is diluted to 800 mL with ethyl acetate and is washed three times with 500 mL water. The organic layer is evaporated to yield a clear oil, which is triturated with cold methanol and filtered to give 4-benzyloxy-2-aminophenol as a gray solid (Compound XXIII).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Haviv, JD Ratajczyk, RW DeNet… - Journal of Medicinal …, 1988 - ACS Publications
3-[1-(2-Benzoxazolyl) hydrazino] propanenitrile derivatives were evaluated in the dermal and pleural reverse passive Arthus reactions in therat. In the pleural test these compounds …
Number of citations: 222 pubs.acs.org

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